An In-depth Technical Guide to the Mechanism of Action of KSI-501
An In-depth Technical Guide to the Mechanism of Action of KSI-501
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSI-501 is a first-in-class, investigational bispecific antibody biopolymer conjugate (ABC) being developed by Kodiak Sciences for the treatment of high-prevalence retinal vascular diseases such as diabetic macular edema (DME) and wet age-related macular degeneration (wet AMD).[1] This guide provides a detailed overview of the mechanism of action of KSI-501, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Dual Inhibition of VEGF and IL-6
The fundamental mechanism of action of KSI-501 is the simultaneous inhibition of two key pathological mediators in retinal diseases: Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6).[1][2] This dual targeting is designed to address both the neovascular and inflammatory components of these complex multifactorial diseases.
VEGF Inhibition: KSI-501 incorporates a VEGF-trap component, a soluble decoy receptor that potently binds to and neutralizes VEGF-A, as well as Placental Growth Factor (PlGF).[3][4] By sequestering these ligands, KSI-501 prevents their interaction with their cognate receptors (VEGFR1 and VEGFR2) on endothelial cells. This leads to the inhibition of downstream signaling pathways responsible for:
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Angiogenesis: The formation of new, leaky blood vessels.
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Vascular Permeability: The leakage of fluid and other blood components into the retina, a hallmark of macular edema.[5]
IL-6 Inhibition: The second functional component of KSI-501 is a monoclonal antibody that specifically targets and neutralizes IL-6.[2][4] IL-6 is a pleiotropic, pro-inflammatory cytokine that plays a significant role in the pathogenesis of retinal diseases by:
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Promoting Inflammation: Elevated levels of IL-6 in the eye are associated with a pro-inflammatory state, contributing to tissue damage.[6][7]
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Inducing VEGF Expression: IL-6 can indirectly contribute to angiogenesis by stimulating the production of VEGF.[5][7]
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Breaking Down the Blood-Retinal Barrier: IL-6 contributes to the disruption of tight junctions between retinal cells, increasing vascular permeability.[8]
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Mediating Resistance to Anti-VEGF Monotherapy: High ocular levels of IL-6 have been linked to a poor response to treatments that only target the VEGF pathway.[4][9][10]
KSI-501 is designed as a bispecific molecule with the capacity to bind one molecule of VEGF and two molecules of IL-6.[8]
The Antibody Biopolymer Conjugate (ABC) Platform™
KSI-501 is built on Kodiak Sciences' proprietary Antibody Biopolymer Conjugate (ABC) Platform™. This platform involves the conjugation of the bispecific antibody to a high molecular weight phosphorylcholine biopolymer.[6] This conjugation is intended to increase the molecule's size and ocular half-life, potentially allowing for less frequent intravitreal injections and a more sustained therapeutic effect.[8]
Quantitative Data: Preclinical Potency
The following table summarizes the preclinical potency of the unconjugated bispecific protein portion of KSI-501 (KSI-501P) and the conjugated form (KSI-501ABC) in comparison to aflibercept and an anti-IL-6 monoclonal antibody (vamikibart).[2]
| Parameter | Aflibercept | Vamikibart (anti-IL-6 mAb) | KSI-501P |
| Target(s) | VEGF-A, VEGF-B, PlGF | IL-6 | VEGF-A, VEGF-B, PlGF, and IL-6 |
| Binding Affinity to VEGF-A * | 0.49 pM | N/A | 1.02 pM (KSI-501ABC) |
| Inhibition of VEGF-A binding to VEGF-R ** | IC50 = 129.6 pM | N/A | IC50 = 163.7 pM |
| Inhibition of IL-6 cis signaling | N/A | IC50 = 41 pM | IC50 = 66 pM |
| Inhibition of IL-6 trans signaling | N/A | IC50 = 1.0 nM | IC50 = 2.1 nM |
*VEGF-A binding affinity determined by Kinetic Exclusion Assay for tarcocimab and KSI-501 and by Biacore assay for aflibercept. [2] **IC50 determined from a VEGF bioluminescent cell-based assay. [2]
Key Preclinical Experiments and Protocols
Normalization of the Blood-Retinal Barrier in Cell-Based Assays
A key preclinical finding for KSI-501 is its ability to normalize the inner and outer blood-retinal barriers in primary cell assays.[4]
Experimental Protocol:
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Cell Culture: Primary retinal pigment epithelial (RPE) cells and vascular endothelial cells were cultured. These cells are critical components of the outer and inner blood-retinal barriers, respectively.
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Induction of Barrier Disruption: The cultured cells were exposed to exogenous VEGF and IL-6 to induce a breakdown of the blood-retinal barrier, mimicking the pathological conditions seen in retinal diseases. This was characterized by a loss of tight junctions.[8]
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Treatment: The compromised cell cultures were then treated with an anti-VEGF agent alone, an anti-IL-6 agent alone, or KSI-501.
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Assessment: The normalization of cell morphology and the integrity of tight junctions were assessed, likely through immunofluorescence staining of tight junction proteins such as ZO-1 and VE-cadherin.[2]
Results: Dual inhibition of VEGF and IL-6 by KSI-501 demonstrated superior normalization of cell morphology and junctional biology compared to monotherapy with either an anti-VEGF or an anti-IL-6 agent.[2][4] In additional studies, KSI-501 was also shown to inhibit endothelial cell proliferation and tube formation to a greater extent than either monotherapy.[2]
Signaling Pathways and Experimental Workflows
Dual Inhibition of Pathological Pathways in Retinal Disease
The following diagram illustrates the central mechanism of action of KSI-501, targeting both the VEGF and IL-6 pathways that contribute to the pathology of retinal vascular diseases.
Caption: Dual inhibitory action of KSI-501 on VEGF and IL-6 pathways.
Experimental Workflow for Assessing Blood-Retinal Barrier Normalization
This diagram outlines the workflow of the preclinical cell-based assay used to evaluate the effect of KSI-501 on the integrity of the blood-retinal barrier.
Caption: Workflow of the in vitro blood-retinal barrier normalization assay.
Clinical Development
KSI-501 has completed a Phase 1, open-label, multi-center, multiple-ascending dose escalation study in patients with diabetic macular edema.[8] The study evaluated the safety, tolerability, and bioactivity of KSI-501.[1] The results of this study demonstrated that repeated monthly dosing of KSI-501 was safe and well-tolerated, and led to meaningful and sustained improvements in best-corrected visual acuity (BCVA) and reductions in central subfield thickness (CST) on OCT.[11] These findings have supported the advancement of KSI-501 into further clinical development.[11]
Conclusion
KSI-501 represents a novel therapeutic approach for retinal vascular diseases by simultaneously targeting the well-established VEGF pathway and the pro-inflammatory IL-6 pathway. Its design as a bispecific antibody biopolymer conjugate aims to provide a potent and durable treatment effect. Preclinical data demonstrate its ability to effectively neutralize both targets and restore the integrity of the blood-retinal barrier. Early clinical data have shown a favorable safety profile and signs of biological activity. The dual mechanism of action of KSI-501 holds the potential to offer improved efficacy and durability over existing therapies for a broad range of patients with retinal diseases.
References
- 1. Kodiak Sciences Announces Recent Business Highlights and Third Quarter 2024 Financial Results | Kodiak Sciences Inc. [kodiak.gcs-web.com]
- 2. ir.kodiak.com [ir.kodiak.com]
- 3. AAV-Mediated Expression of Human VEGF, TNF-α, and IL-6 Induces Retinal Pathology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kodiak.com [kodiak.com]
- 5. VEGFR1 signaling in retinal angiogenesis and microinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Cytokines in Degenerative Retinal Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of IL-6 in Angiotensin II–Induced Retinal Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KSI 501: A New Type of Bispecific for the Treatment of Macular Edema | Retinal Physician [retinalphysician.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. KSI-501 bispecific antibody shows superiority to current anti-VEGF therapies in preclinical studies | BioWorld [bioworld.com]
- 11. KSI-501 by Kodiak Sciences for Wet (Neovascular / Exudative) Macular Degeneration: Likelihood of Approval [pharmaceutical-technology.com]
